molecular formula C17H20N4O3 B2383176 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide CAS No. 1448124-47-7

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2383176
CAS No.: 1448124-47-7
M. Wt: 328.372
InChI Key: JYASZPDHRMKNSZ-UHFFFAOYSA-N
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Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of both a tetrahydroisoquinoline and an imidazolidine moiety, linked through a cyclopropanecarbonyl group. The intricate structure of the compound contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps:

  • Formation of the Tetrahydroisoquinoline Core: : This can be achieved through Pictet-Spengler condensation, where a benzaldehyde derivative reacts with an amine in the presence of an acid catalyst.

  • Cyclopropanation: : The cyclopropanecarbonyl group can be introduced via cyclopropanation of the tetrahydroisoquinoline core using a suitable reagent, such as dihalocarbene or a cyclopropane carboxylic acid derivative.

  • Imidazolidine Formation: : The final step involves forming the imidazolidine moiety by reacting the intermediate with an appropriate diamine under conditions conducive to cyclization.

Industrial Production Methods: For industrial-scale production, the synthesis methods would need optimization to enhance yield and reduce costs. This often involves selecting the most efficient catalysts and solvents, and potentially using continuous flow reactors to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, yielding various oxidized derivatives.

  • Reduction: : Reduction can target the carbonyl groups, leading to hydroxylated products.

  • Substitution: : The imidazolidine ring can be susceptible to nucleophilic substitutions, altering its reactivity.

Common Reagents and Conditions

  • Oxidation: : Typical reagents include hydrogen peroxide or chromates under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

  • Substitution: : Alkyl halides and nucleophiles such as amines or thiols can react under basic or neutral conditions.

Major Products

  • Oxidized derivatives: : These may include quinoline structures or N-oxides.

  • Reduced products: : Hydroxylated tetrahydroisoquinoline or imidazolidine derivatives.

  • Substituted compounds: : These might exhibit modified pharmacological properties or enhanced biological activity.

Scientific Research Applications

Chemistry: This compound serves as a versatile building block in synthetic organic chemistry, enabling the construction of more complex molecules.

Biology: In biological research, it can be used to probe cellular processes involving protein interactions or metabolic pathways due to its structural complexity.

Medicine: Pharmacologically, the compound’s unique structure suggests potential as a lead compound in drug discovery, particularly in targeting central nervous system disorders or as an anti-cancer agent.

Industry: Industrial applications might include its use as an intermediate in the synthesis of more complex pharmaceuticals or agrichemicals.

Mechanism of Action

The biological activity of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide is mediated through its interaction with specific molecular targets, likely including enzymes or receptors in the central nervous system. The exact pathways and mechanisms remain an area of active research but likely involve modulation of neurochemical signaling or inhibition of oncogenic pathways.

Comparison with Similar Compounds

Compared to other tetrahydroisoquinoline or imidazolidine derivatives, this compound stands out due to its unique linkage via a cyclopropanecarbonyl group. This structural distinction imparts distinctive physicochemical properties and reactivity.

Similar Compounds

  • N-(2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide: : Similar in structure but with a phenyl group instead of cyclopropane.

  • N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxopyrrolidine-1-carboxamide: : Featuring a pyrrolidine instead of an imidazolidine ring.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-oxoimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-15(12-1-2-12)20-7-5-11-3-4-14(9-13(11)10-20)19-17(24)21-8-6-18-16(21)23/h3-4,9,12H,1-2,5-8,10H2,(H,18,23)(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYASZPDHRMKNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)N4CCNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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